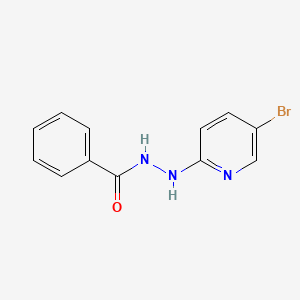

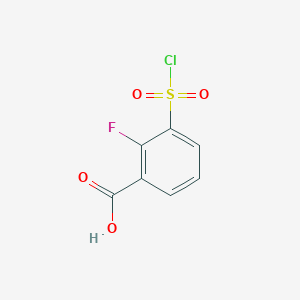

![molecular formula C7H14ClF2NO2S B1433607 4-[(2,2-Difluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride CAS No. 1798779-21-1](/img/structure/B1433607.png)

4-[(2,2-Difluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride

Descripción general

Descripción

4-[(2,2-Difluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride, also known as Difluorothion, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Aplicaciones Científicas De Investigación

Fluorinated β-Enamino Ketones and Diketones Synthesis A new method was developed to synthesize fluorinated open chain β-enamino ketones and cyclic β-enamino diketones using perfluoroalkanoyl fluorides and ketimines. This method resulted in compounds with potential applications in various chemical domains, and the molecular structures of these compounds revealed interesting features like short intramolecular distances and electron delocalization (Przyborowski, Lork, & Röschenthaler, 2000).

Synthesis and Applications of Thioxoimidazolines and Related Compounds Alkyl/aryl-3-aminoquinoline-2,4-diones were used to synthesize thioxoimidazolines, which showed potential for generating novel compounds containing a sulfur atom, a feature that can be significant for biological activity. This synthesis pathway indicated a broad scope for the generation of novel compounds with diverse structural features and potential applications (Prucková et al., 2009).

Reactivity of Thio-Substituted Compounds with Trimethyl(trifluoromethyl)silane The study on the reactivity of thioketones with trimethyl(trifluoromethyl)silane catalyzed by fluoride ions unveiled a range of products, showcasing a diverse array of chemical transformations. This variety in product formation highlighted the potential for these reactions in synthesizing a wide array of chemical entities with varied functional groups and structures (Mlostoń et al., 2002).

Microwave-Assisted Synthesis Involving Trifluoromethyl Moiety The microwave-assisted synthesis technique was applied to produce fused heterocycles incorporating a trifluoromethyl moiety. This method's efficiency and the incorporation of the trifluoromethyl group might offer significant advantages in enhancing the chemical properties of the synthesized compounds (Shaaban, 2008).

Propiedades

IUPAC Name |

N-(2,2-difluoroethyl)-1,1-dioxothian-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO2S.ClH/c8-7(9)5-10-6-1-3-13(11,12)4-2-6;/h6-7,10H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQXEVNTVMABRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1NCC(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,2-Difluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione](/img/structure/B1433527.png)

![3-cyclopropyl-5-[(2R,4S)-4-methoxypyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1433531.png)

![3-Chloro-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B1433535.png)

![5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433536.png)

![4',5-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1433540.png)

![7-Oxospiro[3.5]nonane-2-carboxylic acid](/img/structure/B1433544.png)

![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride](/img/structure/B1433546.png)